molecular formula C26H26ClN3O3 B244339 N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-4-methoxybenzamide

N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-4-methoxybenzamide

Cat. No. B244339
M. Wt: 464 g/mol
InChI Key: AZKJYXRMHGZFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-4-methoxybenzamide is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The exact mechanism of action of N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-4-methoxybenzamide is not fully understood. However, it is believed to exert its effects through the inhibition of various signaling pathways involved in cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammation and cancer progression. It has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which are involved in neurological disorders.
Biochemical and Physiological Effects:
N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-4-methoxybenzamide has been shown to have various biochemical and physiological effects. In cancer, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation, the compound has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological disorders, the compound has been shown to improve cognitive function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-4-methoxybenzamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control of the chemical structure and purity of the compound. The compound has also been extensively studied, and its effects have been well-characterized in various animal models. However, there are also some limitations to using this compound in lab experiments. The compound is relatively complex to synthesize, which may limit its availability and increase its cost. Additionally, the exact mechanism of action of the compound is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-4-methoxybenzamide. One potential direction is to further investigate the mechanism of action of the compound and identify its molecular targets. This could provide insights into the development of more effective treatments for cancer, inflammation, and neurological disorders. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo, which could help optimize its dosing and administration in clinical trials. Finally, there is potential for the development of new derivatives of the compound with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-4-methoxybenzamide involves the reaction of 3-chloro-4-(4-fluorophenyl)piperazine with 2-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with 4-methoxybenzoyl chloride to yield the final product. The synthesis process has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-4-methoxybenzamide has been studied extensively for its potential use in the treatment of various diseases. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurological disorders. In cancer, the compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation is a key factor in many diseases, and the compound has been shown to have anti-inflammatory effects in various animal models. In neurological disorders, the compound has been shown to have neuroprotective effects and improve cognitive function.

properties

Molecular Formula

C26H26ClN3O3

Molecular Weight

464 g/mol

IUPAC Name

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-4-methoxybenzamide

InChI

InChI=1S/C26H26ClN3O3/c1-18-5-3-4-6-22(18)26(32)30-15-13-29(14-16-30)24-12-9-20(17-23(24)27)28-25(31)19-7-10-21(33-2)11-8-19/h3-12,17H,13-16H2,1-2H3,(H,28,31)

InChI Key

AZKJYXRMHGZFLD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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